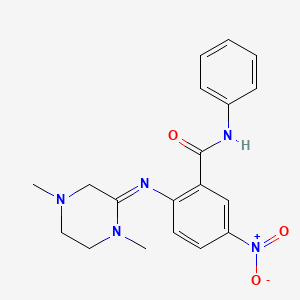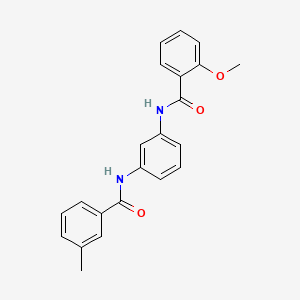
MPC-3100
Vue d'ensemble
Description
MPC-3100 is an orally bioavailable, synthetic, second-generation small-molecule inhibitor of Hsp90 with significant antitumor activity .
Synthesis Analysis
Molecular docking analyses have been performed to evaluate the cytotoxic effects of this compound on breast cancer cell lines . The study showed that this compound specifically binds to the ATP binding pocket of Hsp90 .Molecular Structure Analysis
Molecular docking results indicated that this compound specifically binds to the ATP binding pocket of Hsp90, exhibiting an estimated free binding energy of -7.9 kcal/mol .Chemical Reactions Analysis
The combined treatment of this compound and DOX effectively suppressed the chaperone activity of Hsp90 and induced apoptosis in breast cancer cells .Physical And Chemical Properties Analysis
The molecular formula of this compound is C22H25BrN6O4S, and its molecular weight is 549.44 . It is soluble in DMSO .Applications De Recherche Scientifique
Traitement du cancer du sein
MPC-3100 a été identifié comme un inhibiteur prometteur de la Hsp90 de nouvelle génération pour le traitement du cancer du sein {svg_1}. Il a été choisi en raison de ses excellentes caractéristiques pharmacologiques, ce qui en fait un candidat souhaitable pour des recherches plus approfondies {svg_2}. Le composé a montré un potentiel d'amélioration de l'efficacité thérapeutique dans le cancer du sein, en particulier parce que le récepteur 2 du facteur de croissance épidermique humain (HER2), le récepteur des œstrogènes (ER) et le récepteur de la progestérone (PR) sont reconnus comme des protéines clientes de la HSP90 {svg_3}.
Thérapie combinée
This compound a été étudié en combinaison avec des agents chimiothérapeutiques traditionnels comme la doxorubicine (DOX) pour ses effets cytotoxiques et apoptotiques sur les lignées cellulaires du cancer du sein {svg_4}. L'utilisation combinée d'agents ciblant différents mécanismes dans le traitement du cancer est une stratégie visant à augmenter l'activité anticancéreuse des thérapies actuelles tout en minimisant leurs effets secondaires négatifs {svg_5}.
Inhibiteur de la HSP90
This compound est un inhibiteur de la chaperonne moléculaire HSP90 biodisponible par voie orale, entièrement synthétique {svg_6}. La HSP90 est importante pour le repliement des protéines post-traductionnel, la stabilisation et la fonction des protéines dites clientes, dont beaucoup sont nécessaires à la croissance et à la survie des cellules cancéreuses {svg_7}.
Activité antitumorale
This compound a démontré une activité antitumorale contre un large éventail de types tumoraux dans des études précliniques {svg_8}. Il est actif contre de nombreux types de cancer dans des modèles xénogreffe, y compris le cancer du côlon, de l'estomac, de l'ovaire, de la prostate, du sein, du poumon et la leucémie myéloïde {svg_9}.
Essais cliniques de phase 1
This compound a été testé dans des essais cliniques de phase 1 chez des sujets atteints d'un cancer réfractaire ou récurrent {svg_10}. La sécurité et la tolérabilité du this compound en monothérapie ont été évaluées chez ces sujets {svg_11}. L'étude visait également à caractériser les paramètres pharmacocinétiques du this compound, à évaluer l'activité antitumorale et à évaluer les biomarqueurs pharmacodynamiques {svg_12}.
Traitement de divers types de cancer
This compound a été utilisé dans le traitement de divers types de cancers, notamment les cancers du côlon, de la prostate et du sein {svg_13}. Il a montré un potentiel dans le traitement de ces cancers, ce qui en fait un composé précieux dans la recherche sur le cancer {svg_14}.
Mécanisme D'action
Target of Action
MPC-3100 is a next-generation inhibitor of the molecular chaperone HSP90 . HSP90 is important for post-translational protein folding, stabilization, and function of so-called client proteins, many of which are necessary for growth and survival of cancer cells . It is a potentially interesting therapeutic target, particularly in breast cancer, because human epidermal growth factor receptor 2 (HER2), estrogen receptor (ER), and progesterone receptor (PR) are recognized client proteins of HSP90 .
Mode of Action
This compound specifically binds to the ATP binding pocket of Hsp90, exhibiting an estimated free binding energy of -7.9 kcal/mol . This interaction effectively suppresses the chaperone activity of Hsp90 .
Biochemical Pathways
The suppression of Hsp90’s chaperone activity by this compound affects key molecular pathways involved in apoptosis . The combination of this compound and other drugs, such as doxorubicin (DOX), has been observed to promote apoptotic cell death in breast cancer cells by targeting Hsp90 and regulating these pathways .
Pharmacokinetics
It is described as an orally bioavailable, fully synthetic inhibitor of hsp90 , suggesting that it can be administered orally and is capable of reaching the bloodstream to exert its effects.
Result of Action
The result of this compound’s action is dose-dependent cytotoxicity, particularly when used in combination with DOX . The combination of these two drugs has been shown to induce apoptosis in breast cancer cells more efficiently than either drug alone .
Action Environment
The effectiveness of this compound can be influenced by the presence of other drugs, as seen in its synergistic effect with dox
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-1-[4-[2-[6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]purin-9-yl]ethyl]piperidin-1-yl]-2-hydroxypropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25BrN6O4S/c1-12(30)21(31)28-5-2-13(3-6-28)4-7-29-20-18(19(24)25-10-26-20)27-22(29)34-17-9-16-15(8-14(17)23)32-11-33-16/h8-10,12-13,30H,2-7,11H2,1H3,(H2,24,25,26)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBWTNHDKVVFMI-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)CCN2C3=NC=NC(=C3N=C2SC4=C(C=C5C(=C4)OCO5)Br)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC(CC1)CCN2C3=NC=NC(=C3N=C2SC4=C(C=C5C(=C4)OCO5)Br)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30241969 | |
| Record name | MPC-3100 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30241969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
549.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
958025-66-6 | |
| Record name | MPC-3100 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0958025666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MPC-3100 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30241969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MPC-3100 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UMA2EEO9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-((1R,3s,5S)-9-(2-((2-chlorophenyl)amino)-2-oxoethyl)-9-azabicyclo[3.3.1]nonan-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B609146.png)
![1-[(5,5-dioxido-4H-thieno[3,2-c]thiochromen-2-yl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B609148.png)

![N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide](/img/structure/B609151.png)
![2-ethyl-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B609152.png)
![N-ethyl-N-(7-methoxy-1-methylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B609153.png)
![2-[(4-Methylphenyl)sulfonylamino]-n-(4-phenyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B609155.png)

![N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]propyl]-4-(trifluoromethoxy)-benzamide](/img/structure/B609164.png)